3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190882
InChI: InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?
SMILES:
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane

CAS No.:

Cat. No.: VC16190882

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name benzyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate
Standard InChI InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-8-12-6-7-13(9-14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18)/t12-,13+,14?
Standard InChI Key DKBABMXWUIOAQU-PBWFPOADSA-N
Isomeric SMILES C1C[C@H]2CC(C[C@@H]1N2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2CC(CC1N2)NC(=O)OCC3=CC=CC=C3

Introduction

Physicochemical Properties

Key properties inferred from structural analogues and computational data include:

PropertyValue/DescriptionSource
Molecular Weight260.33 g/mol
Boiling Point (estimated)~330–335°C (analogue-based)
SolubilityLikely polar aprotic solvents (DMF, DMSO)
StabilitySensitive to acidic/basic hydrolysis

Biological Activity and Applications

Though specific pharmacological data are scarce, the structural features of 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane suggest potential as:

  • A synthetic intermediate: The Cbz group is widely used in peptide synthesis, implying utility in constructing nitrogen-rich macrocycles or peptidomimetics.

  • A ligand for receptors: Bicyclic amines often exhibit affinity for neurological targets (e.g., sigma receptors) , though activity must be empirically validated.

The benzyl-protected analogue (CAS 76272-36-1) demonstrates the role of aromatic groups in modulating bioactivity , highlighting opportunities for structure-activity relationship (SAR) studies.

Comparative Analysis with Structural Analogues

The table below contrasts 3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane with key analogues:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Protecting Group
3-(exo-N-Cbz-amino)-8-azabicyclo[3.2.1]octane1159825-47-4C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}260.33Cbz
exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane132234-68-5C12H22N2O2\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}_{2}226.32Boc
exo-3-amino-8-benzyl-8-azabicyclo[3.2.1]octane76272-36-1C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_{2}216.33Benzyl

The Cbz and Boc derivatives prioritize amine protection for stepwise synthesis, while the benzyl analogue exemplifies permanent N-substitution .

Future Directions and Research Gaps

Despite its synthetic utility, critical gaps persist:

  • Experimental characterization: Melting point, solubility, and spectroscopic profiles require empirical determination.

  • Biological screening: Target identification and potency assays are essential for pharmacological applications.

  • Green synthesis: Developing catalytic, atom-efficient routes would enhance sustainability.

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